molecular formula C17H27N5O3 B5676498 (3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

Cat. No. B5676498
M. Wt: 349.4 g/mol
InChI Key: HEUCJPVDFWTCFM-ZIAGYGMSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), involves multi-step synthetic pathways that may include the formation of pyrazole rings, carbonylation processes, and the attachment of various functional groups including morpholino and piperidine moieties. These procedures often require careful selection of reagents and conditions to achieve the desired configuration and yield (Shim et al., 2002).

Molecular Structure Analysis

Molecular structure analysis through techniques such as AM1 molecular orbital method and comparative molecular field analysis (CoMFA) has been used to understand the conformational preferences and electronic structure of similar compounds. These analyses help in identifying the active conformations that interact with biological receptors (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of compounds in this class can be influenced by the presence of functional groups such as the morpholino and piperidine moieties. These groups can participate in various chemical reactions, including nucleophilic substitution and amide formation, impacting the compound's interaction with biological targets (Shim et al., 2002).

properties

IUPAC Name

(3R,5R)-N-[2-(2-methylpyrazol-3-yl)ethyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-21-15(3-5-20-21)2-4-19-16(23)13-10-14(12-18-11-13)17(24)22-6-8-25-9-7-22/h3,5,13-14,18H,2,4,6-12H2,1H3,(H,19,23)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUCJPVDFWTCFM-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCNC(=O)C2CC(CNC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)CCNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

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